Nadolol EP Impurity G

Description

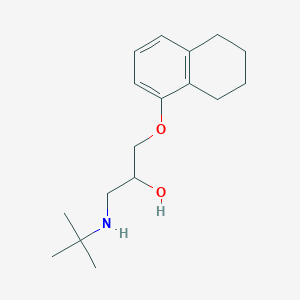

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(tert-butylamino)-3-(5,6,7,8-tetrahydronaphthalen-1-yloxy)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO2/c1-17(2,3)18-11-14(19)12-20-16-10-6-8-13-7-4-5-9-15(13)16/h6,8,10,14,18-19H,4-5,7,9,11-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTYWAQSTDRZAAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(COC1=CC=CC2=C1CCCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33841-03-1 | |

| Record name | Dideoxy nadolol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033841031 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIDEOXY NADOLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZZ282S5RPN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Nadolol Ep Impurity G: Research Context and Characterization

Nomenclature and Chemical Structure of Nadolol (B74898) EP Impurity G

Nadolol EP Impurity G is chemically identified as (2RS)-1-[(1,1-Dimethylethyl)amino]-3-[(5,6,7,8-tetrahydronaphthalen-1-yl)oxy]propan-2-ol. ispstandards.compipitech.comdrjcrbio.com It is also recognized by other names, including Nadolol USP Related Compound G and Dideoxy. ispstandards.comveeprho.com The compound is assigned the CAS number 33841-03-1. ispstandards.compipitech.comrxnchem.com

Below is a table summarizing the key identifiers for this compound:

| Identifier | Value |

| Chemical Name | (2RS)-1-[(1,1-Dimethylethyl)amino]-3-[(5,6,7,8-tetrahydronaphthalen-1-yl)oxy]propan-2-ol ispstandards.compipitech.comdrjcrbio.com |

| Synonyms | Nadolol USP Related Compound G, Dideoxy ispstandards.comveeprho.com |

| CAS Number | 33841-03-1 ispstandards.compipitech.comrxnchem.com |

| Molecular Formula | C17H27NO2 ispstandards.compipitech.comrxnchem.com |

| Molecular Weight | 277.4 g/mol synzeal.comispstandards.com |

Role of this compound as a Pharmaceutical Reference Standard

Pharmaceutical reference standards are highly purified compounds used as a benchmark for analytical tests. This compound serves as a crucial reference standard in the quality control of Nadolol. synzeal.comispstandards.com Its availability allows pharmaceutical manufacturers to accurately identify and quantify this specific impurity within the Nadolol drug substance. ispstandards.com

The use of this compound as a reference standard is essential for several analytical applications, including:

Analytical Method Development and Validation (AMV): It is used to develop and validate analytical methods, such as High-Performance Liquid Chromatography (HPLC), to ensure they are capable of detecting and quantifying the impurity. ispstandards.com

Quality Control (QC) during production: It is used in routine QC testing of Nadolol batches to ensure that the level of this impurity remains within acceptable limits. ispstandards.com

Abbreviated New Drug Application (ANDA) submissions: Detailed characterization data for reference standards like this compound are required for regulatory submissions to demonstrate control over impurities. synzeal.comispstandards.com

Suppliers of this compound provide a comprehensive Certificate of Analysis (CoA) that includes detailed characterization data, often from techniques like 1H NMR, 13C NMR, IR, Mass Spectrometry, and HPLC purity analysis. daicelpharmastandards.com This ensures the identity, purity, and quality of the reference standard itself.

Academic Relevance in Nadolol Drug Substance Quality Assurance

The study of impurities like this compound is of significant academic and industrial interest. Research in this area focuses on understanding the formation of impurities during the synthesis and storage of Nadolol. daicelpharmastandards.com Side reactions and by-products from the synthetic process are common sources of such impurities. daicelpharmastandards.com

Several analytical techniques are employed to ensure the quality of Nadolol by identifying and quantifying impurities. High-pressure liquid chromatographic (HPLC) methods have been specifically developed for the determination of Nadolol and its related compounds. nih.gov These methods are capable of resolving multiple impurities from the main drug substance. nih.gov For instance, one HPLC method was able to resolve seven related compounds and several unknown impurities in Nadolol raw materials. nih.gov The detection and quantification limits for these methods are often very low, allowing for precise control of impurity levels. nih.govresearchgate.net

Furthermore, the stereoisomeric nature of Nadolol, which has three chiral centers and exists as four stereoisomers, adds another layer of complexity to its analysis. koreascience.kr Coupled achiral-chiral HPLC systems have been developed to separate Nadolol from endogenous compounds and to resolve its enantiomers, which is crucial for pharmacokinetic studies. koreascience.kr

Mechanisms of Formation and Degradation Pathways Leading to Nadolol Ep Impurity G

Investigation of Degradation-Induced Formation of Nadolol (B74898) EP Impurity G

Forced Degradation Studies of Nadolol

Thermal and Photolytic Stability Assessments

Forced degradation studies reveal that Nadolol exhibits varying stability under different environmental stressors. While some studies indicate it is relatively stable under standard thermal and photolytic conditions, others demonstrate that specific circumstances, particularly in the presence of sensitizers or high energy, can induce degradation. researchgate.net

Thermal Stability: Thermogravimetric analysis shows that Nadolol remains stable under typical storage temperatures but undergoes decomposition at elevated temperatures. The process begins after its melting point of approximately 128-133°C, with significant decomposition occurring in a single step between 196°C and 353°C. researchgate.netresearchgate.net Differential Scanning Calorimetry (DSC) has been effectively used to detect the presence of radiolysis products in irradiated Nadolol samples, where a shift of the endothermic melting peak to lower temperatures is proportional to the radiation dose received. researchgate.net

Photolytic Stability: Direct photolysis of Nadolol in aqueous solutions shows limited degradation. frontiersin.orgfrontiersin.org One study noted only 14.7% degradation after 180 minutes of UV radiation. frontiersin.org However, the degradation process is significantly accelerated in the presence of hydrogen peroxide (H₂O₂), a process known as indirect photolysis. frontiersin.orgfrontiersin.org Under UV radiation with H₂O₂, Nadolol degradation can increase to 80.2%. frontiersin.orgresearchgate.net This indicates that while the molecule is somewhat resistant to direct light exposure, it is susceptible to photo-oxidation in the presence of radical-generating species like hydroxyl radicals (•OH). frontiersin.orgdntb.gov.ua Studies using ionizing radiation, which is more energetic than UV light, have also been performed, showing that degradation increases with the applied dose. researchgate.net

Table 1: Summary of Thermal and Photolytic Stability Findings for Nadolol

| Condition | Observation | Finding |

|---|---|---|

| Thermal Stress | Nadolol was heated from 25°C to 139°C. | The melting point was observed at 133°C, shifting to lower temperatures in irradiated samples, indicating degradation. researchgate.net |

| Thermal Stress | Nadolol was heated in air and nitrogen atmospheres. | Decomposition occurred in a single mass loss step between 196°C and 353°C. researchgate.net |

| Photolytic Stress (Direct) | An aqueous solution of Nadolol (0.05 mmol/L) was exposed to UV radiation for 180 minutes. | 14.7% of the Nadolol was degraded. frontiersin.org |

| Photolytic Stress (Indirect) | An aqueous solution of Nadolol (0.05 mmol/L) with H₂O₂ (3 mmol/L) was exposed to UV radiation for 180 minutes. | 80.2% of the Nadolol was degraded. frontiersin.orgresearchgate.netfrontiersin.org |

| Forced Degradation | Nadolol was subjected to standard ICH thermal and photolytic conditions. | The drug was found to be stable under these specific conditions. researchgate.net |

Elucidation of Degradation Product Structures and Their Relationship to Nadolol EP Impurity G

This compound is chemically identified as (2RS)-1-[(1,1- Dimethylethyl)amino]-3-(naphthalen-1-yloxy)-propan-2-ol, also known as De(2,3-dihydroxy) Nadolol. clearsynth.compharmaffiliates.com Its structure reveals that it is formed through the loss of the two hydroxyl groups from the tetrahydronaphthalene ring of Nadolol, followed by aromatization of the ring system to form a naphthalene (B1677914) moiety. researchgate.net

Studies involving the radiodegradation of Nadolol have been instrumental in identifying its degradation products. Using ultra-high performance liquid chromatography coupled with mass spectrometry (UHPLC–MS), researchers have identified up to 11 different impurities. researchgate.netresearchgate.net The principal degradation product identified in these studies is the one formed by the abstraction of a hydroxyl group and subsequent aromatization of the tetrahydronaphthalene ring, which corresponds to the structure of this compound. researchgate.net This impurity was detectable even in samples irradiated with the standard sterilization dose of 25 kGy and its concentration increased with higher doses. researchgate.net

Other minor impurities identified are primarily products resulting from various oxidation or dehydration processes on the Nadolol molecule. researchgate.net This indicates a complex degradation web where Nadolol can follow several pathways, but the dehydration-aromatization route is a significant one that leads directly to the formation of Impurity G.

Factors Influencing the Formation Kinetics of this compound

The rate at which this compound is formed is dependent on several critical factors, including the specific reaction conditions and the purity of the materials used in the formulation.

Impact of Reaction Conditions (Temperature, pH, Solvents)

Temperature: As established, elevated temperatures can initiate the decomposition of Nadolol. researchgate.net While stable at room temperature, the increased kinetic energy at higher temperatures can overcome the activation energy required for the dehydration reactions that are precursors to the formation of Impurity G.

pH: The pH of the environment is a critical factor. Nadolol has been found to be particularly susceptible to degradation under acidic and alkaline hydrolytic conditions. researchgate.net Studies have shown that acid-induced degradation is a more significant pathway compared to others. impactfactor.org The acidic nature of certain excipients, such as acetylcysteine granules, has been shown to accelerate the degradation of Nadolol in compounded powders. ncku.edu.tw During indirect photolysis, the formation of acidic intermediates was observed to decrease the pH of the solution, potentially creating an environment that further favors degradation. frontiersin.orgfrontiersin.org

Solvents: The choice of solvent can influence impurity formation. Contaminants within recovered solvents used during manufacturing can be a source of reactive species. daicelpharmastandards.com Nadolol's solubility profile—freely soluble in ethanol (B145695) and propylene (B89431) glycol but only slightly soluble in water—dictates its interaction with different solvent environments. nih.gov The presence of protic solvents may facilitate the protonation and subsequent elimination of hydroxyl groups, a key step in the formation of Impurity G.

Table 2: Influence of Reaction Conditions on Nadolol Degradation

| Condition | Observation | Implication for Impurity G Formation |

|---|---|---|

| Acidic pH | Nadolol is susceptible to acid-induced degradation. researchgate.netimpactfactor.org | Acidic conditions can catalyze the dehydration of the diol on the tetrahydronaphthalene ring, a key step in forming Impurity G. |

| Alkaline pH | Nadolol is susceptible to alkaline hydrolysis. researchgate.net | Base-catalyzed elimination reactions could also contribute to the degradation pathway. |

| Indirect Photolysis | The pH of the solution decreases during the process. frontiersin.orgfrontiersin.org | The formation of acidic intermediates can create a microenvironment that accelerates further degradation. |

| Excipient Acidity | Degradation was accelerated when Nadolol was compounded with acidic acetylcysteine granules. ncku.edu.tw | Demonstrates a direct link between the pH of the formulation components and Nadolol stability. |

Influence of Raw Material Purity and Excipient Interactions

Raw Material Purity: The purity of the starting Nadolol active pharmaceutical ingredient (API) is fundamental. Impurities can be introduced from the raw materials used in the synthesis or generated through side reactions during the manufacturing process. daicelpharmastandards.comcutm.ac.in These initial impurities can potentially act as catalysts or reactants in degradation pathways that lead to this compound.

Excipient Interactions: Although considered inert, excipients can participate in or catalyze the degradation of an API. chineway.com.cnsci-hub.se Many common excipients can contain reactive impurities. nih.gov For instance, peroxides found in polymers like povidone can promote oxidative degradation. chineway.com.cnacs.org Aldehydes and reducing sugars present in excipients such as lactose (B1674315) and microcrystalline cellulose (B213188) can also react with the API. chineway.com.cnnih.gov The formation of Impurity G involves an oxidative aromatization step, which could theoretically be influenced by oxidizing impurities within the formulation's excipients.

A study on extemporaneously compounded Nadolol powders found that the drug was stable when mixed with lactose or lactofermin but degraded when mixed with acetylcysteine granules, highlighting a specific drug-excipient incompatibility. ncku.edu.tw This underscores the importance of careful excipient selection and compatibility studies to minimize the formation of degradation products like this compound.

Table 3: Common Excipient Impurities and Potential Interactions

| Excipient | Potential Reactive Impurity | Potential Reaction with API |

|---|---|---|

| Povidone, Crospovidone, Polysorbates | Peroxides | Oxidation, Photodegradation chineway.com.cnnih.gov |

| Lactose, Microcrystalline Cellulose | Aldehydes, Reducing Sugars | Maillard Reaction (with amine drugs), Condensation chineway.com.cnnih.gov |

| Polyethylene Glycol (PEG) | Aldehydes, Peroxides, Organic Acids | Oxidation, Acid-catalyzed degradation chineway.com.cn |

| Starch | Formaldehyde | Reaction with amine groups chineway.com.cn |

| Dibasic Calcium Phosphate (B84403) Dihydrate | Alkaline Residues | Base-catalyzed degradation chineway.com.cn |

Advanced Analytical Methodologies for the Detection and Quantification of Nadolol Ep Impurity G

Development and Validation of Stability-Indicating Methods

The development and validation of stability-indicating analytical methods are crucial in pharmaceutical analysis to ensure that the method can accurately measure the drug substance in the presence of its impurities, degradants, and excipients. For Nadolol (B74898), this involves subjecting the drug to stress conditions like acid and alkaline hydrolysis, oxidation, and photolysis to generate potential degradation products, including Impurity G. researchgate.net

High-Performance Liquid Chromatography (HPLC) Techniques

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone in the analysis of pharmaceutical impurities due to its high resolution, sensitivity, and specificity.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely employed technique for the separation and quantification of Nadolol and its impurities. A typical RP-HPLC method involves a C18 column and a mobile phase consisting of a mixture of an aqueous buffer and organic solvents like acetonitrile (B52724) and methanol. researchgate.netresearchgate.net The development of a stability-indicating RP-HPLC method requires careful optimization of chromatographic parameters to achieve adequate separation of Nadolol from Impurity G and other related substances.

For instance, a validated stability-indicating RP-HPLC method for Nadolol utilized a mobile phase of methanol, acetonitrile, and a phosphate (B84403) buffer. researchgate.net The method demonstrated linearity over a specific concentration range, with high accuracy and precision. researchgate.net Forced degradation studies confirmed that the method could effectively separate Nadolol from its degradation products formed under various stress conditions. researchgate.net The limit of detection (LOD) and limit of quantification (LOQ) for Nadolol in such methods are typically in the microgram per milliliter (µg/mL) range. researchgate.net

| Parameter | Condition | Reference |

|---|---|---|

| Column | Enable C18 (250 mm × 4.6 mm, 5 μm) | researchgate.net |

| Mobile Phase | Methanol:Acetonitrile:0.01 M Sodium Dihydrogen Phosphate Buffer pH 7.0 (60:15:25 v/v) | researchgate.net |

| Detection Wavelength | 220 nm | researchgate.netresearchgate.net |

| Flow Rate | 1.0 mL/min | sysrevpharm.org |

| Retention Time of Nadolol | 4.6 min | researchgate.netresearchgate.net |

| Linearity Range | 100 to 500 μg/mL | researchgate.net |

| LOD | 0.21 μg/mL | researchgate.net |

| LOQ | 0.66 μg/mL | researchgate.net |

Nadolol possesses multiple chiral centers, leading to the existence of four stereoisomers. As impurities may also be chiral, the use of Chiral HPLC is essential for the stereoselective analysis of Nadolol and its impurities, including the stereoisomers of Impurity G. Chiral stationary phases (CSPs) are employed to resolve these enantiomers and diastereomers.

| Parameter | Condition/Finding | Reference |

|---|---|---|

| Chiral Stationary Phase | Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate) on silica (B1680970) gel) | nih.govkoreascience.kr |

| Mobile Phase Examples | Ethanol-hexane-diethylamine (20:80:0.3); Ethanol-heptane-diethylamine (30-40:70-60:0.3) | nih.gov |

| Equilibrium Constants for Nadolol Stereoisomers | (SRS)-nadolol: 3.81 | nih.gov |

| (SRR)-nadolol: 5.24 | ||

| (RSS)-nadolol: 9.45 | ||

| (RSR)-nadolol: 19.41 |

Hyphenated Techniques for Structural Elucidation and Quantification

Hyphenated techniques, which combine the separation power of chromatography with the detection and structural information capabilities of mass spectrometry, are indispensable for the definitive identification and sensitive quantification of impurities.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is a powerful tool for the trace-level quantification and structural confirmation of Nadolol and its impurities in various matrices. researchgate.netnih.gov This technique offers high selectivity and sensitivity, often achieving lower limits of quantification in the nanogram per milliliter (ng/mL) range. nih.gov

In a typical HPLC-MS/MS method for Nadolol, a C18 column is used for separation, followed by detection using an electrospray ionization (ESI) source in positive ion mode. researchgate.netijrps.com Multiple reaction monitoring (MRM) is employed for quantification, where specific precursor-to-product ion transitions for Nadolol and its impurities are monitored. For Nadolol, a common transition is m/z 310.20 → 254.10. researchgate.netnih.gov The use of a deuterated internal standard, such as Nadolol-d9, improves the accuracy and precision of the method. nih.gov

| Parameter | Condition | Reference |

|---|---|---|

| Chromatographic Column | Agilent Zorbax XDB C18 (150 mm × 4.6 mm, 3.5 μm) | nih.gov |

| Mobile Phase | 10 mM ammonium (B1175870) formate (B1220265) : Acetonitrile (20:80 v/v) | nih.gov |

| Ionization Mode | Electrospray Ionization (ESI), Positive | researchgate.netijrps.com |

| MRM Transition (Nadolol) | m/z 310.20 → 254.10 | researchgate.netnih.gov |

| Linearity Range | 6 to 3000 ng/mL | nih.gov |

| Lower Limit of Quantification (LLOQ) | 6 ng/mL | nih.gov |

While HPLC is suitable for non-volatile impurities like Nadolol EP Impurity G, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for the analysis of volatile and semi-volatile impurities that may be present in the drug substance or arise from the manufacturing process. researchgate.net GC-MS offers excellent separation efficiency for volatile compounds and provides definitive identification through mass spectral libraries.

For the analysis of Nadolol, a derivatization step, such as silylation, is often necessary to increase its volatility and thermal stability for GC analysis. nih.gov The use of selected-ion monitoring (SIM) in GC-MS enhances the sensitivity and selectivity of the method, allowing for the detection of trace-level impurities. nih.gov The limit of detection for Nadolol using GC-MS can be as low as 1 ng/mL in serum. nih.gov Headspace GC-MS is a particularly useful technique for extracting volatile impurities from solid drug samples without the need for extensive sample preparation. labcompare.com

| Parameter | Detail | Reference |

|---|---|---|

| Sample Preparation | Silylation derivatization | nih.gov |

| Detection Mode | Selected-Ion Monitoring (SIM) | nih.gov |

| Limit of Detection (in serum) | 1 ng/mL | nih.gov |

| Application | Analysis of volatile and semi-volatile impurities | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Impurity Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for the structural elucidation of organic molecules, including pharmaceutical impurities. nih.gov For this compound, NMR is instrumental in confirming its chemical structure. While specific ¹H and ¹³C NMR spectral data for this compound is proprietary and found in certificates of analysis accompanying reference standards, the technique provides unambiguous evidence of the molecular framework. synzeal.com

A study on the analysis of Nadolol's racemic composition utilized NMR spectroscopy, highlighting its capability in distinguishing between closely related stereoisomers. veeprho.com This underscores the specificity of NMR in characterizing not just the primary structure but also the stereochemistry of impurities like this compound. The chemical shifts and coupling constants observed in an NMR spectrum provide a detailed map of the proton and carbon environments within the molecule, allowing for definitive identification.

The sensitivity of modern high-field NMR instruments allows for the detection and quantification of impurities at levels required by regulatory bodies like the International Council for Harmonisation (ICH). nih.gov For instance, the limit of detection (LOD) for impurities can be as low as 0.01% on a 400 MHz spectrometer, which is well within the typical reporting thresholds for pharmaceutical impurities. nih.gov

Spectrophotometric Methods for Impurity Detection

Spectrophotometric methods, particularly UV-Visible spectrophotometry, offer a simpler and more accessible approach for the routine detection and quantification of impurities. While often less specific than chromatographic or NMR techniques, they can be highly effective when optimized.

Several spectrophotometric methods have been developed for the determination of Nadolol itself. researchgate.netrjptonline.orgjgpt.co.in These methods often rely on derivatization reactions to produce a chromophore that absorbs in the visible region, thereby enhancing sensitivity and selectivity. researchgate.net For instance, a method involving a diazo coupling reaction with 4-carboxyl-2,6-dinitrobenzene diazonium ion (CDNBD) has been reported for Nadolol, with the resulting azo dye exhibiting a maximum absorbance at 416 nm. researchgate.net

While a specific spectrophotometric method dedicated solely to this compound is not extensively documented in publicly available literature, the principles of these methods can be adapted. The development of such a method would involve identifying a wavelength where the impurity has significant absorbance with minimal interference from the parent drug, Nadolol. Derivative spectrophotometry can also be employed to resolve overlapping spectra of the API and its impurities. rjptonline.org

Method Validation Parameters for this compound Analysis

The validation of an analytical method is essential to ensure its reliability for its intended purpose. The ICH guidelines provide a framework for validating analytical procedures, which includes parameters such as specificity, linearity, range, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and robustness. researchgate.net

Specificity and Selectivity Studies

Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. For this compound, this means the analytical method must be able to distinguish it from Nadolol and other related impurities.

In chromatographic methods like HPLC, specificity is demonstrated by the resolution between the peaks of this compound and other compounds. Mass spectrometry coupled with liquid chromatography (LC-MS) provides an even higher degree of selectivity by differentiating compounds based on their mass-to-charge ratio. sysrevpharm.orgresearchgate.net

Linearity and Range Determination

Linearity refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentration levels of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

For the analysis of Nadolol, spectrophotometric and HPLC methods have demonstrated linearity over various concentration ranges. For example, a spectrophotometric method for Nadolol was found to be linear over a concentration range of 1.25–10 μg/ml. researchgate.net An HPLC method for Nadolol showed linearity in a range of 80-180 μg/ml. rjptonline.org Similar studies would be conducted for this compound to establish the concentration range over which the analytical response is linear.

Table 1: Illustrative Linearity Data for an Analytical Method

| Concentration (µg/mL) | Analytical Response (e.g., Absorbance, Peak Area) |

| 0.5 | 15000 |

| 1.0 | 30000 |

| 2.5 | 75000 |

| 5.0 | 150000 |

| 10.0 | 300000 |

| Correlation Coefficient (r²) | > 0.999 |

This table is for illustrative purposes and does not represent actual experimental data for this compound.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

These values are critical for impurity analysis as they define the sensitivity of the method. The ICH provides several approaches for determining LOD and LOQ, including methods based on the signal-to-noise ratio and the standard deviation of the response and the slope of the calibration curve. sepscience.com For a spectrophotometric method for Nadolol, the LOD was reported as 0.29 μg/ml. researchgate.net In another study on Nadolol using spectrophotometry, the LOD and LOQ were found to be 3.95 µg/ml and 11.99 µg/ml, respectively. jgpt.co.in For this compound, these parameters would be determined during method validation to ensure the method is sensitive enough to detect and quantify the impurity at its specified limit.

Table 2: Example LOD and LOQ Values for Different Analytical Techniques

| Analytical Technique | Analyte | LOD | LOQ |

| Spectrophotometry | Nadolol | 0.29 µg/mL researchgate.net | Not Reported |

| Spectrophotometry | Nadolol | 3.95 µg/mL jgpt.co.in | 11.99 µg/mL jgpt.co.in |

| UHPLC-MS | Nadolol | 0.21 µg/mL researchgate.net | 0.66 µg/mL researchgate.net |

This table presents reported LOD and LOQ values for the parent drug, Nadolol, to illustrate the typical sensitivity of these methods.

Accuracy, Precision, and Robustness Evaluation

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is typically assessed using recovery studies, where a known amount of the impurity is spiked into the sample matrix and the percentage of the spiked amount that is recovered is calculated. For a spectrophotometric method for Nadolol, mean recovery was reported as 101.4%. researchgate.net

Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) and is evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility.

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For an HPLC method, these variations might include changes in mobile phase composition, pH, column temperature, and flow rate.

Table 3: Illustrative Accuracy and Precision Data

| Parameter | Acceptance Criteria | Example Result |

| Accuracy (% Recovery) | 98.0% - 102.0% | 100.5% |

| Precision (RSD) | ||

| - Repeatability | ≤ 2.0% | 0.8% |

| - Intermediate Precision | ≤ 2.0% | 1.2% |

This table provides typical acceptance criteria and illustrative results for accuracy and precision studies.

Comprehensive Impurity Profiling and Purity Assessment of Nadolol Drug Substance

The purity of a drug substance is a critical attribute that directly impacts its safety and efficacy. For Nadolol, a non-selective beta-adrenergic receptor blocker, a thorough impurity profile is essential for ensuring the quality of the active pharmaceutical ingredient (API). Regulatory bodies mandate strict control over impurities, which can originate from the manufacturing process, degradation of the drug substance, or interaction with packaging materials. clearsynth.comsynzeal.com Comprehensive impurity profiling involves the identification, quantification, and control of these impurities to ensure the final drug product meets the required quality standards. amazonaws.com

Advanced Analytical Methodologies

The cornerstone of impurity profiling is the use of high-resolution chromatographic techniques, often coupled with sensitive detectors. For Nadolol and its impurities, including Impurity G, several sophisticated methods have been developed and validated.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely employed technique for the analysis of Nadolol and its related compounds. nih.govnih.gov Reversed-phase HPLC (RP-HPLC) methods, in particular, have proven effective. A stability-indicating RP-HPLC method was developed to separate Nadolol from its degradation products, using a C18 column with a mobile phase consisting of methanol, acetonitrile, and a phosphate buffer, with UV detection at 220 nm. researchgate.net Such methods are validated according to International Council for Harmonisation (ICH) guidelines to ensure specificity, linearity, accuracy, precision, and robustness. impactfactor.org For instance, one HPLC method demonstrated the ability to resolve seven known related compounds and several other unknown impurities from the Nadolol drug substance, with minimum quantifiable levels for some impurities at 0.05% or less. nih.gov

Ultra-High Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS/MS): For higher sensitivity and resolution, UPLC-MS/MS is an indispensable tool. daicelpharmastandards.com This technique combines the superior separation efficiency of UPLC with the high specificity and sensitivity of tandem mass spectrometry, making it ideal for identifying and quantifying trace-level impurities. waters.comnih.gov UPLC-MS/MS methods have been successfully validated for the analysis of Nadolol and its impurities in various matrices. researchgate.netsysrevpharm.org Studies involving the radiodegradation of Nadolol utilized UHPLC-MS to identify a total of 11 decomposition products, demonstrating the power of this technique in elucidating complex impurity profiles. researchgate.net

The table below summarizes key parameters of analytical methodologies used for Nadolol impurity analysis.

| Technique | Column | Mobile Phase | Detection | Key Findings/Application | Reference |

| RP-HPLC | Enable C18 (250 mm × 4.6 mm, 5 µm) | Methanol, Acetonitrile, 0.01 M Sodium Dihydrogen Phosphate Buffer (pH 7.0) | UV at 220 nm | Stability-indicating method; separated drug from forced degradation products. | researchgate.net |

| HPLC | Phenyl column | Aqueous Acetate Buffer with Sodium Chloride-Methanol (60:40) | UV at 270 nm | Simultaneous assay of nadolol and bendroflumethiazide (B1667986) in tablets. | researchgate.net |

| HPLC | Kromasil® C18 | Acetonitrile-water with 0.1% triethylamine (B128534) (pH 4.6) | Fluorescence (Ex: 230 nm, Em: 300 nm) | Quantitative determination of nadolol in tablets. | researchgate.net |

| UPLC-MS/MS | Waters Symmetry C18 | 0.1% Orthophosphoric Acid and Acetonitrile (60:40) | Positive Electrospray Ionization (ESI) MS | Bioanalytical method validation in rat plasma; linear range of 8-160 ng/ml for Nadolol. | researchgate.netijrps.com |

| UHPLC-MS | Not specified | Not specified | Mass Spectrometry | Identification of 11 radiodegradation products of Nadolol. | researchgate.net |

| GC-MS | Not specified | Not specified | Selected Ion Monitoring MS | Determination of nadolol in serum with a detection level of 6.95 ng/ml. | nih.gov |

Impurity Profiling and Purity Assessment

A comprehensive purity assessment of the Nadolol drug substance relies on these advanced analytical methods. The goal is to create a detailed impurity profile that accounts for all potential and actual impurities. Forced degradation studies are a critical component of this process, where the drug substance is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and light, as per ICH guidelines. amazonaws.comresearchgate.net Studies have shown that Nadolol is particularly susceptible to degradation under acidic, alkaline, and oxidative conditions. researchgate.net The degradation products formed are then identified and characterized, often using techniques like LC-MS/MS.

The table below lists some of the known impurities of Nadolol, including Impurity G, that are monitored during purity assessment.

| Impurity Name | Chemical Name | Molecular Formula | Reference |

| Nadolol | cis-5-[(2RS)-3-[(1,1-Dimethylethyl)amino]-2-hydroxypropoxy]-1,2,3,4-tetrahydronaphthalene-2,3-diol | C17H27NO4 | pharmaffiliates.compipitech.com |

| Nadolol EP Impurity A | 3-Destertbutylamino-3-hydroxy Nadolol | C13H18O5 | pipitech.compharmaffiliates.com |

| Nadolol EP Impurity C | 5,5'-[(2-Hydroxypropane-1,3-diyl)bis(oxy)]bis(cis-1,2,3,4-tetrahydronaphthalene-2,3-diol) | C23H28O7 | pharmaffiliates.comveeprho.com |

| Nadolol EP Impurity D | 5,5?-[[(1,1-Dimethylethyl)imino]bis[(2-hydroxypropane1,3-diyl)oxy]]bis(cis-1,2,3,4-tetrahydronaphthalene-2,3-diol) | C30H43NO8 | pharmaffiliates.comallmpus.com |

| Nadolol EP Impurity F | (2RS)-1-[(1,1-dimethylethyl)amino]-3-(naphthalen-1-yloxy)propan-2-ol | C17H23NO2 | pharmaffiliates.comallmpus.com |

| This compound | (2RS)-1-[(1,1-Dimethylethyl)amino]-3-[(5,6,7,8-tetrahydronaphthalen-1-yl)oxy]propan-2-ol | C17H27NO2 | nih.govispstandards.comveeprho.com |

By establishing a robust analytical control strategy based on comprehensive impurity profiling, manufacturers can ensure the consistent quality and purity of the Nadolol drug substance, meeting the stringent requirements for pharmaceuticals. fda.gov This ensures that each batch of the API is safe and effective for its intended use.

Impurity Control Strategies and Quality Assurance for Nadolol Ep Impurity G

Risk Assessment and Management of Nadolol (B74898) EP Impurity G in Drug Manufacturing

Risk assessment for any impurity, including Nadolol EP Impurity G, is a foundational step in developing a control strategy. This process involves identifying potential sources of the impurity and evaluating its impact on the quality, safety, and efficacy of the active pharmaceutical ingredient (API). Impurities can arise from various sources, including the synthesis process, degradation of the drug substance, or contamination. clearsynth.comdaicelpharmastandards.com

The management of this compound begins with a thorough understanding of the Nadolol synthesis route. daicelpharmastandards.com Different synthetic pathways can produce different impurity profiles. researchgate.net A risk-based approach, as advocated by international regulatory bodies, requires manufacturers to evaluate the potential for impurity formation at each stage of production. This assessment is a crucial component of regulatory submissions such as Abbreviated New Drug Applications (ANDAs) and Drug Master Files (DMFs). synzeal.com

Establishment of Specifications and Control Limits for this compound

Setting clear specifications and control limits for this compound is a key component of quality assurance. These limits define the acceptable level of the impurity in the final Nadolol API. Specifications are established based on a combination of factors, including pharmacopoeial requirements, data from batch analyses, and stability studies. synzeal.comresearchgate.net

Reference standards for this compound are essential for these quality control applications. ispstandards.comsynzeal.comaxios-research.com These highly characterized standards are used to develop and validate analytical methods, such as HPLC, which are then used to quantify the impurity in routine production batches. daicelpharmastandards.comsynzeal.com The validation of these analytical methods must demonstrate specificity, linearity, accuracy, precision, and sensitivity, ensuring reliable detection and quantification of the impurity at the specified limits. researchgate.net

The table below outlines typical data that would be included in a Certificate of Analysis (CoA) for a this compound reference standard, which is used to test against production batches.

| Parameter | Specification |

|---|---|

| Appearance | White to Off-White Solid |

| Purity (by HPLC) | ≥98.0% |

| Identification (by ¹H-NMR, MS) | Conforms to structure |

| Water Content (by KF) | ≤0.5% |

| Residual Solvents | Meets pharmacopoeial limits |

Compliance with Pharmacopoeial Guidelines and International Regulatory Requirements

Adherence to pharmacopoeial monographs and international regulatory guidelines is mandatory for pharmaceutical manufacturers. The designation "EP" in this compound explicitly points to the standards set by the European Pharmacopoeia (EP). cymitquimica.com Similarly, its synonym, Nadolol USP Related Compound G, indicates its recognition by the United States Pharmacopeia (USP). ispstandards.comsigmaaldrich.com

These pharmacopoeias provide detailed monographs for Nadolol that specify the acceptable limits for known and unknown impurities. pharmacompass.com They also outline the analytical procedures required to test for these impurities. Manufacturers must demonstrate that their product complies with these standards to gain market approval. pharmacompass.compmda.go.jp

International guidelines, such as those from the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), provide a framework for impurity qualification. These guidelines establish thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug. Compliance involves:

Using official reference standards (e.g., Nadolol EP Reference Standard, Nadolol USP Reference Standard) for quality control tests. sigmaaldrich.com

Performing stability studies to understand how the impurity profile may change over the product's shelf life. researchgate.net

Maintaining comprehensive documentation of the control strategy, including risk assessments, process validation data, and batch analysis records, for regulatory review. synzeal.com

Ensuring compliance is an ongoing process that requires vigilance and a robust quality management system to handle any deviations or changes in the manufacturing process or regulatory landscape. who.int

Toxicological and Safety Implications of Pharmaceutical Impurities

Genotoxic Potential Assessment and Evaluation Methodologies

The assessment of genotoxic potential is a crucial step in the safety evaluation of pharmaceutical impurities. nih.gov Genotoxic impurities are substances that can cause damage to DNA, potentially leading to mutations and cancer. nih.govnih.gov Regulatory bodies like the International Council for Harmonisation (ICH) have established guidelines, such as the ICH M7 guideline, for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. immunocure.ustktsweden.comnih.gov

The evaluation of genotoxic potential typically involves a combination of computational and experimental methods. nih.gov In silico (computer-based) approaches, such as Quantitative Structure-Activity Relationship (QSAR) models, are often used as a primary tool to predict the mutagenic potential of an impurity based on its chemical structure. nih.govnih.gov These predictive models are categorized as either expert rule-based or statistical-based, and the ICH M7 guideline recommends using both types for a comprehensive assessment. immunocure.ustktsweden.com

Table 1: Key Methodologies for Genotoxic Potential Assessment

| Methodology | Description | Purpose |

| In Silico (Q)SAR | Computational models that predict biological activity based on chemical structure. nih.govnih.gov | Primary screening to identify potentially genotoxic impurities. nih.gov |

| Bacterial Reverse Mutation Assay (Ames Test) | An in vitro test that measures the ability of a substance to cause mutations in bacteria. immunocure.us | To confirm or refute in silico predictions of mutagenicity. nih.gov |

| In Vitro Mammalian Cell Genotoxicity Tests | Assays that detect chromosomal damage or mutations in cultured mammalian cells. | To further evaluate genotoxic potential in a system more relevant to humans. |

| In Vivo Genotoxicity Tests | Studies conducted in living organisms to assess genotoxicity in a whole-animal system. | To provide the most comprehensive assessment of genotoxic risk when necessary. |

In Silico and In Vitro Predictive Toxicology for Related Impurities

In silico and in vitro predictive toxicology methods are increasingly vital in the early identification and characterization of potentially harmful impurities, thereby reducing the reliance on animal testing. immunocure.usceon.rs These non-testing methodologies are becoming more integrated into the regulatory framework for pharmaceuticals. nih.gov

In silico toxicology leverages computational models to predict various toxicological endpoints, including carcinogenicity, and to assess the absorption, distribution, metabolism, and excretion (ADME) properties of a compound. immunocure.usceon.rs Software programs like Derek Nexus™ and Leadscope® are used to predict toxicity based on a chemical's structure and comparison to databases of known toxic substances. tktsweden.com These tools are instrumental in the early stages of drug development to flag potentially problematic impurities. immunocure.us

In vitro toxicology studies utilize cell-based assays and other non-animal models to investigate the biological effects of a substance. sgs.com For pharmaceutical impurities, these tests can provide crucial information on various aspects of toxicity, including:

Dermal Toxicity: Tests like the EpiDerm™ Skin Irritation and Corrosion Tests assess the potential for a substance to cause skin damage. sgs.com

Permeability: Assays using Caco-2 cell monolayers can predict the intestinal absorption and bioavailability of an impurity. sgs.com

Cytotoxicity: These tests determine the concentration at which a substance becomes toxic to cells. nih.gov

The European Medicines Agency (EMA) has been advocating for the increased use of these New Approach Methodologies (NAMs), which also include high-throughput in vitro systems and metabolomics, to move beyond traditional animal-based toxicology studies for impurity assessment. lgcstandards.com

General Strategies for Control of Potentially Toxic Impurities

The control of potentially toxic impurities is a multifaceted process that begins early in drug development and continues throughout the product lifecycle. pharmaknowledgeforum.comregistech.com The primary goal is to minimize the presence of harmful substances in the final drug product. pharmaknowledgeforum.com

Key strategies for controlling potentially toxic impurities include:

Risk Assessment: The first step involves identifying potential impurities and evaluating their risk based on factors like toxicity and concentration. pharmaknowledgeforum.com Regulatory guidance helps in setting acceptable levels for impurities based on toxicological data and the maximum daily dose of the active pharmaceutical ingredient (API). registech.com

Source Control: This involves ensuring the quality of raw materials, including starting materials, reagents, and solvents. pharmaknowledgeforum.comveeprho.com The use of less toxic solvents is encouraged. americanpharmaceuticalreview.com

Process Control: Understanding the formation, fate, and purge of impurities during the manufacturing process is crucial for their control. veeprho.com In-process controls and monitoring can help ensure that intermediates and the final API meet their specifications. veeprho.com

Purification Techniques: Methods such as crystallization, chromatography, and filtration are employed to remove impurities from the API. pharmaknowledgeforum.com

Analytical Testing: Highly sensitive and selective analytical methods, like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC/MS), are essential for detecting and quantifying impurities at trace levels. registech.comnih.gov

Stability Studies: These studies are conducted to identify and monitor degradation products that may form during the storage of the API and the final drug product. registech.com

Regulatory Compliance: Adherence to guidelines from regulatory bodies such as the FDA, EMA, and ICH is mandatory to ensure the safety and quality of pharmaceutical products. pharmaknowledgeforum.com The ICH Q3A and Q3B guidelines provide thresholds for reporting, identifying, and qualifying impurities. lgcstandards.comamericanpharmaceuticalreview.com

For impurities that are found to be mutagenic, the ICH M7 guideline provides a framework for their classification and control to ensure patient safety. nih.govamericanpharmaceuticalreview.com

Emerging Research and Future Perspectives on Nadolol Ep Impurity G

Advancements in Analytical Technologies for Trace Impurity Analysis

The detection and quantification of trace-level impurities in pharmaceutical products are critical for ensuring drug safety and efficacy. biomedres.us Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate stringent impurity profiling. biomedres.us Recent years have witnessed significant advancements in analytical technologies, enabling the detection of impurities at increasingly lower levels. biomedres.usnih.gov

A cornerstone of modern impurity analysis is High-Performance Liquid Chromatography (HPLC) . This technique separates components of a mixture based on their differential interactions with a stationary and a mobile phase, making it highly effective for non-volatile and thermally unstable compounds. biomedres.us Innovations such as Ultra-High-Performance Liquid Chromatography (UHPLC) have further enhanced resolution, sensitivity, and throughput. ijpsjournal.com For volatile and semi-volatile impurities, Gas Chromatography (GC) is a widely used and powerful technique. biomedres.us

To achieve even greater sensitivity and specificity, chromatographic methods are often coupled with Mass Spectrometry (MS) . apacsci.com Hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly LC-MS/MS and High-Resolution Mass Spectrometry (HRMS) , are revolutionary in identifying and quantifying trace impurities within complex drug matrices. ijpsjournal.comapacsci.com These methods allow for precise mass determination, which is invaluable for structure elucidation of unknown impurities. ijpsjournal.com

Other noteworthy analytical techniques include:

High-Performance Thin-Layer Chromatography (HPTLC) : A rapid and versatile separation method. biomedres.us

Supercritical Fluid Chromatography (SFC) : An emerging technique for complex matrices. apacsci.com

Inductively Coupled Plasma (ICP) combined with MS (ICP-MS) or Optical Emission Spectroscopy (ICP-OES): Primarily used for detecting elemental and inorganic impurities. apacsci.com

Advanced Detectors : Diode-Array Detection (DAD), fluorescence detection, and evaporative light scattering detection (ELSD) enhance the sensitivity and selectivity of HPLC systems. ijpsjournal.com

These advanced analytical tools are indispensable for the characterization of impurities like Nadolol (B74898) EP Impurity G, ensuring that pharmaceutical products meet the rigorous quality standards set by regulatory authorities.

Application of Computational Chemistry Approaches for Impurity Pathway Prediction

One of the key applications of computational chemistry is the prediction of degradation pathways. nih.gov Software programs like Zeneth® utilize a knowledge base of chemical reactions and degradation mechanisms to predict how a drug substance might degrade under various stress conditions (e.g., heat, light, pH, oxidation). nih.govacs.org This allows for the early identification of labile functionalities within a molecule and the prediction of potential degradation products. nih.gov Such predictions are invaluable for designing forced degradation studies, which are essential for developing and validating stability-indicating analytical methods. acs.org

Computational tools can also predict the propensity of a drug to undergo specific types of degradation, such as autoxidation. researchgate.net By calculating descriptors like the C-H bond dissociation energy (BDE), researchers can identify the sites within a molecule that are most susceptible to oxidation. researchgate.net This information helps in developing strategies to prevent oxidative degradation and improve the shelf-life of the drug product. researchgate.net

Integrated Quality by Design (QbD) Approaches for Impurity Control

Quality by Design (QbD) is a systematic and science-based approach to pharmaceutical development that aims to ensure product quality is built in from the outset. iajps.comnottingham.ac.uk It involves defining a Quality Target Product Profile (QTPP) and identifying Critical Quality Attributes (CQAs) of the drug product, including impurity levels. dergipark.org.tr The principles of QbD are increasingly being applied to the control of impurities, providing a framework for developing robust and effective control strategies. iajps.comresearchgate.net

A key element of the QbD approach is risk assessment, which is used to identify and evaluate factors that could impact product quality. dergipark.org.tr In the context of impurity control, risk assessment helps to understand the potential sources and formation pathways of impurities. iajps.com This knowledge is then used to develop a control strategy that may include:

Controls on the quality of raw materials and starting materials. iajps.com

In-process controls to monitor and manage critical process parameters (CPPs) that affect impurity formation. researchgate.net

Specifications for the final drug substance and drug product. iajps.com

Design of Experiments (DoE) is another critical tool within the QbD framework. researchgate.net DoE allows for the systematic investigation of the relationships between process parameters and CQAs, including impurity levels. researchgate.net This understanding is used to establish a "design space," which is the multidimensional combination and interaction of input variables and process parameters that have been demonstrated to provide assurance of quality. molnar-institute.com Operating within the design space ensures that the manufacturing process consistently produces a product with the desired quality attributes. molnar-institute.com

The QbD approach can also be applied to the development of analytical methods used for impurity testing. nih.gov By systematically evaluating method parameters, a robust and reliable analytical method can be developed that is suitable for its intended purpose. nih.gov

Unresolved Challenges and Future Research Opportunities in Pharmaceutical Impurity Science

Despite significant progress, several challenges remain in the field of pharmaceutical impurity science, presenting opportunities for future research.

One of the ongoing challenges is the detection and characterization of trace-level genotoxic impurities (GTIs) . nih.gov These impurities have the potential to cause cancer and are therefore subject to very strict control limits. nih.gov Developing analytical methods with sufficient sensitivity and selectivity to detect GTIs at parts-per-million (ppm) levels remains a significant analytical hurdle. nih.gov Future research will likely focus on novel sample preparation techniques, more sensitive detection methods, and the development of "general" approaches for enhancing the detectability of a wide range of GTIs. nih.gov

The increasing complexity of drug molecules and formulations also presents new challenges. apacsci.comapacsci.com Biologics and other complex drug products can have intricate impurity profiles that are difficult to fully characterize. biomedres.us The interaction between drug substances and excipients can also lead to the formation of new impurities. nih.gov Further research is needed to develop analytical and computational tools that can effectively address the challenges posed by these complex systems. apacsci.comnih.gov

Finally, there is a need for continued harmonization of global regulatory requirements for impurities. apacsci.comapacsci.com While organizations like the International Council for Harmonisation (ICH) have made significant strides in this area, differences in regional requirements can still create challenges for pharmaceutical companies. apacsci.com

Future research in pharmaceutical impurity science will likely focus on:

The development of more sensitive and selective analytical methods.

The application of artificial intelligence and machine learning to impurity prediction and control. apacsci.com

A deeper understanding of the mechanisms of impurity formation in complex drug products.

The development of green analytical methodologies to reduce the environmental impact of impurity testing. apacsci.com

Q & A

Basic Research Questions

Q. What analytical methods are recommended for the identification of Nadolol EP Impurity G in drug substances?

- Methodology : Pharmacopeial guidelines (USP/EP) prescribe reverse-phase HPLC with UV detection as the primary method. Columns such as C18 (5 µm, 250 × 4.6 mm) and mobile phases combining phosphate buffer (pH 3.0) with acetonitrile gradients are standard . Confirmation requires comparison against certified reference standards (CRS) with retention time (RT) and relative retention time (RRT) matching .

- Validation Parameters : Include specificity, linearity (r² ≥ 0.995), and precision (RSD ≤ 2%). Structural confirmation via LC-MS/MS or NMR may supplement pharmacopeial methods .

Q. How is this compound structurally characterized, and what tools are essential for its elucidation?

- Techniques : High-resolution mass spectrometry (HRMS) determines molecular weight and fragmentation patterns. For stereochemical analysis, ¹H/¹³C NMR identifies proton environments and carbon frameworks. X-ray crystallography resolves absolute configuration if chiral centers are present .

- Critical Data : NMR chemical shifts (e.g., δ 1.2–1.4 ppm for methyl groups) and MS fragmentation ions (e.g., m/z 408.53 for [M+H]⁺) must align with reference spectra .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.